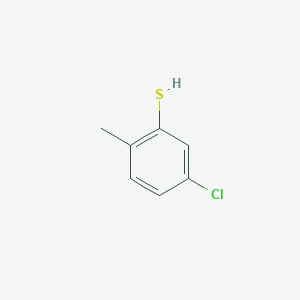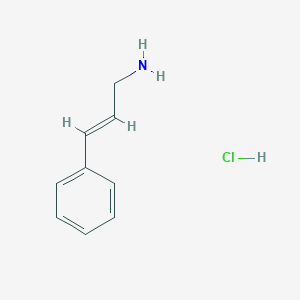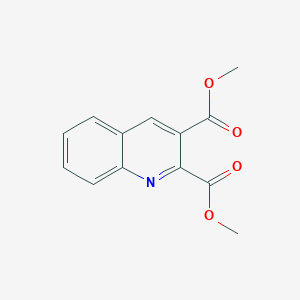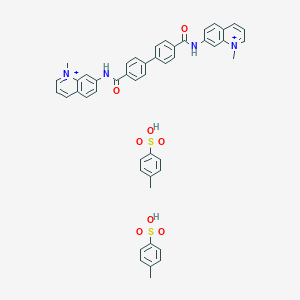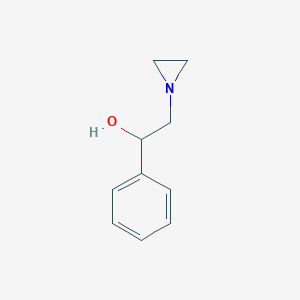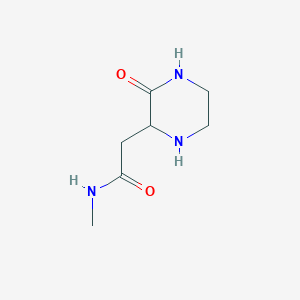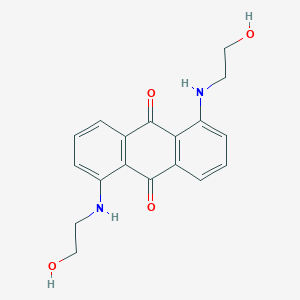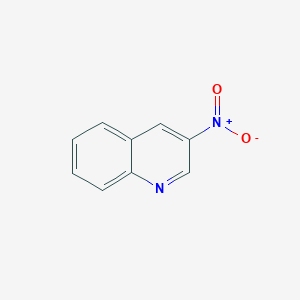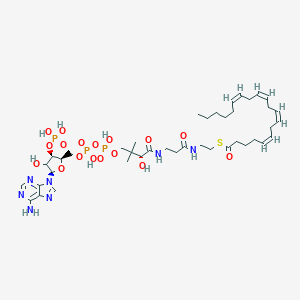
Arachidonyl-coa
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Arachidonyl-coa is a crucial molecule in the biosynthesis of various bioactive lipids, including endocannabinoids, prostaglandins, and leukotrienes. It is synthesized in the body through a complex pathway involving several enzymes and metabolic intermediates. The molecule has been extensively studied for its role in various physiological and pathological processes, including inflammation, pain, and cancer.
Wissenschaftliche Forschungsanwendungen
Infant Development and Dietary Needs
Arachidonic acid (ARA), derived from Arachidonyl-CoA, plays a crucial role in infant development, particularly in brain growth and the immune system. ARA is integral to the composition of human milk, providing essential fatty acids necessary for infants who cannot synthesize ARA in sufficient quantities to meet metabolic demands. Studies highlight ARA's function as a precursor to eicosanoids, which are vital for immunity and immune responses. The balance between ARA and docosahexaenoic acid (DHA) is critical, as an excess of DHA can suppress ARA's benefits. The inclusion of both ARA and DHA in infant formulas has been practiced for over two decades to mimic the nutrient profile of breast milk and support infant health and development (Hadley et al., 2016).
Metabolic Disorders and Bioactive Lipids
ARA's metabolism into bioactive lipids has implications for treating metabolic disorders. Eicosanoids derived from ARA are significant for their complex biofunctions, influencing various cell types including pancreatic β cells and hepatocytes. Research into ω-3 polyunsaturated fatty acids (PUFAs)-derived metabolites, such as eicosapentaenoic acid (EPA) and DHA, alongside ARA, indicates potential in treating diseases like diabetes and non-alcoholic fatty liver disease due to their anti-inflammatory effects (Duan et al., 2021).
Neurological Health and Disease Management
ARA is implicated in the management of bipolar disorder and other neurological conditions. It's a major structural component of the central nervous system (CNS) and is involved in signaling pathways critical for brain function. Dietary ARA affects brain health, impacting processes such as neuroinflammation and excitotoxicity, which are relevant to conditions like bipolar disorder. The modulation of the brain ARA cascade by drugs used in bipolar disorder treatment suggests ARA's potential therapeutic target (Bazinet, 2009).
Plant Defense Mechanisms
Interestingly, ARA also plays a role in plant biology as an elicitor of defense reactions to phytopathogens. It induces both local and systemic resistance in plants, akin to an immunization process. This function underscores ARA's biochemical versatility and highlights its potential application in agricultural sciences to enhance plant resilience against diseases without relying on chemical fungicides (Dedyukhina et al., 2014).
Cardiovascular and Renal Function
ARA metabolites, produced via cytochrome P450-dependent monooxygenases, significantly influence blood pressure regulation and renal function. These metabolites have been linked to both vasodilation and vasoconstriction, affecting systemic blood pressure and kidney health. Understanding ARA's metabolism through this pathway offers insights into its role in cardiovascular diseases and potential therapeutic targets (Rahman et al., 1997).
Eigenschaften
CAS-Nummer |
17046-56-9 |
|---|---|
Produktname |
Arachidonyl-coa |
Molekularformel |
C41H66N7O17P3S |
Molekulargewicht |
1054 g/mol |
IUPAC-Name |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenethioate |
InChI |
InChI=1S/C41H66N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-32(50)69-25-24-43-31(49)22-23-44-39(53)36(52)41(2,3)27-62-68(59,60)65-67(57,58)61-26-30-35(64-66(54,55)56)34(51)40(63-30)48-29-47-33-37(42)45-28-46-38(33)48/h8-9,11-12,14-15,17-18,28-30,34-36,40,51-52H,4-7,10,13,16,19-27H2,1-3H3,(H,43,49)(H,44,53)(H,57,58)(H,59,60)(H2,42,45,46)(H2,54,55,56)/b9-8-,12-11-,15-14-,18-17-/t30-,34-,35-,36+,40-/m1/s1 |
InChI-Schlüssel |
JDEPVTUUCBFJIW-YQVDHACTSA-N |
Isomerische SMILES |
CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
Kanonische SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
Physikalische Beschreibung |
Solid |
Synonyme |
arachidonoyl-CoA arachidonoyl-coenzyme A arachidonyl-CoA arachidonyl-coenzyme A coenzyme A, arachidonyl- |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




